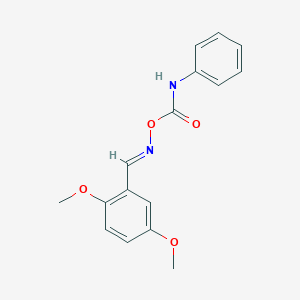![molecular formula C22H28N4O3 B5578459 8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)
8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C22H28N4O3 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.21614077 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has been investigated for their potential antihypertensive activity. These compounds, including those substituted at the 8 position, were evaluated for their efficacy in lowering blood pressure in hypertensive rats. Notably, compounds substituted with 4-ethyl and 3-methyl groups demonstrated significant activity as alpha-adrenergic blockers, with some exhibiting a preference for alpha 1-adrenoceptor antagonism. This suggests their potential utility in managing hypertension through targeted receptor blockade (Caroon et al., 1981).
Tachykinin NK2 Receptor Antagonism
Further research into the spiropiperidines, including the 1-oxa-3,8-diazaspiro[4.5]decan-2-one framework, has shown these compounds to be potent and selective non-peptide tachykinin NK2 receptor antagonists. Their efficacy was demonstrated in the rat colon binding assay and in guinea pig trachea, indicating their potential for treating conditions mediated by NK2 receptor activity, such as bronchoconstriction (Smith et al., 1995).
Synthesis and Molecular Structure
The regioselective synthesis of diazaspiro[4.5]deca-2,9-diene-6-one derivatives, including compounds with 1-oxa-3,8-diazaspiro[4.5]decan-2-one core, has been explored through cycloaddition reactions. This work underscores the versatility of these compounds in synthesizing novel molecular structures with potential biological activity (Farag et al., 2008).
Anticancer and Antidiabetic Applications
Spirothiazolidines analogs, bearing structural similarities to the 1-oxa-3,8-diazaspiro[4.5]decan-2-one framework, have been developed as novel anticancer and antidiabetic agents. Some derivatives have shown significant activity against human breast and liver carcinoma cell lines, as well as inhibitory effects on alpha-amylase and alpha-glucosidase, suggesting their potential in cancer and diabetes treatment (Flefel et al., 2019).
Wirkmechanismus
The mechanism of action would depend on the specific application of the compound. For example, some pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-3-18-16(2)19(24-23-18)20(27)25-13-10-22(11-14-25)15-26(21(28)29-22)12-9-17-7-5-4-6-8-17/h4-8H,3,9-15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKFXJDIDKEWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)N2CCC3(CC2)CN(C(=O)O3)CCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)
![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)
![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)
![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)
![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)
![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5578475.png)
![3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)
